2-Hydroxysuccinamate

描述

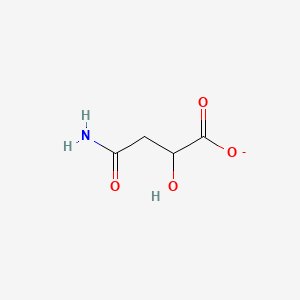

2-Hydroxysuccinamate (2-HSM; 4-amino-2-hydroxy-4-oxobutanoic acid) is a four-carbon α-hydroxyamide derivative of succinic acid. It is synthesized via enzymatic pathways involving ω-amidase and glutamine synthetase (GS) and is implicated in metabolic processes such as malate production . Structurally, 2-HSM features a hydroxyl group at the C2 position and an amide group at C4, distinguishing it from related compounds like 2-hydroxyglutarate (2-HG) and 2-hydroxyglutaramate (2-HGM) (Table 1).

属性

分子式 |

C4H6NO4- |

|---|---|

分子量 |

132.09 g/mol |

IUPAC 名称 |

4-amino-2-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/p-1 |

InChI 键 |

RTTYFXMXRFYCHM-UHFFFAOYSA-M |

规范 SMILES |

C(C(C(=O)[O-])O)C(=O)N |

同义词 |

2-hydroxysuccinamate |

产品来源 |

United States |

相似化合物的比较

Table 1. Structural Comparison of 2-Hydroxysuccinamate and Analogous Metabolites

| Compound | Chemical Formula | Carbon Chain Length | Key Functional Groups |

|---|---|---|---|

| This compound | C₄H₇NO₄ | 4 | -OH (C2), -CONH₂ (C4) |

| L-2-Hydroxyglutarate | C₅H₈O₅ | 5 | -OH (C2), -COOH (C1, C5) |

| L-2-Hydroxyglutaramate | C₅H₉NO₅ | 5 | -OH (C2), -CONH₂ (C5) |

Comparative Analysis with Structurally Similar Compounds

Enzymatic Substrate Specificity

2-HSM and its analogs exhibit distinct substrate preferences for ω-amidase and related enzymes:

- In contrast, mammalian ω-amidase preferentially catalyzes the hydrolysis of L-2-HGM (five-carbon) over 2-HSM .

- L-2-Hydroxyglutarate (2-HG): Generated via mutant isocitrate dehydrogenase (IDH1/2) in cancers, 2-HG accumulates to millimolar levels, inhibiting α-ketoglutarate-dependent enzymes like histone demethylases, thereby driving oncogenesis .

- L-2-Hydroxyglutaramate (2-HGM) : A five-carbon analog of 2-HSM, 2-HGM is hydrolyzed by human ω-amidase to α-ketoglutarate (α-KG), a critical intermediate in the TCA cycle .

Table 2. Enzymatic Activity and Inhibitory Roles

Metabolic Pathways and Disease Associations

- 2-HSM in Malate Synthesis : In plants, 2-HSM is hydrolyzed to L-malate, linking it to energy metabolism. In mammals, its role is less defined but may involve alternative pathways under metabolic stress .

- 2-HG in Cancer : IDH1/2 mutations in gliomas and acute myeloid leukemia (AML) result in 2-HG accumulation, which alters cellular epigenetics and promotes tumorigenesis .

- 2-HGM and Neurological Disorders : Elevated 2-HGM is observed in metabolic diseases like L-2-hydroxyglutaric aciduria, where defective repair enzymes lead to encephalopathy and cancer predisposition .

Kinetic and Structural Insights

- Inhibition Constants (Ki) : 2-HSM exhibits stronger binding affinity (Ki = 0.5–1.0 mM) to ω-amidase compared to 2-HG (Ki > 5 mM), suggesting a regulatory role in enzymatic cross-talk .

- Stereochemical Specificity : Unlike 2-HG, which exists as D- and L-enantiomers with distinct pathological roles (e.g., D-2-HG is oncogenic), 2-HSM’s activity is stereospecific to the L-form .

Table 3. Kinetic Parameters of Key Enzymatic Reactions

| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) | Ki (mM) |

|---|---|---|---|---|

| L-2-HSM | Plant ω-amidase | 2.1 | 15.8 | N/A |

| L-2-HGM | Human ω-amidase | 1.5 | 20.4 | N/A |

| Threonine | Rat liver ω-amidase | 3.0 | 18.2 | 0.5* |

*Inhibition by 2-HSM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。